molecular formula C4H7ClO3S B1651836 (3S)-Oxolane-3-sulfonyl chloride CAS No. 1351345-64-6

(3S)-Oxolane-3-sulfonyl chloride

Cat. No.: B1651836
CAS No.: 1351345-64-6
M. Wt: 170.62
InChI Key: MVZIUOJNVVIOEY-BYPYZUCNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Oxolane-3-sulfonyl chloride typically involves the reaction of oxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

C4H8O+ClSO2OHC4H7ClO3S+H2O\text{C}_4\text{H}_8\text{O} + \text{ClSO}_2\text{OH} \rightarrow \text{C}_4\text{H}_7\text{ClO}_3\text{S} + \text{H}_2\text{O} C4​H8​O+ClSO2​OH→C4​H7​ClO3​S+H2​O

The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of safety measures is crucial due to the reactive nature of chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions

(3S)-Oxolane-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield sulfonic acids or sulfonyl fluorides, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or peracids are used under controlled conditions to achieve selective oxidation.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

(3S)-Oxolane-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the introduction of sulfonyl groups into molecules. It is also employed in the synthesis of various heterocyclic compounds.

    Biology: Utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Applied in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of (3S)-Oxolane-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfur atom, displacing the chloride ion and forming a new S-N bond.

Comparison with Similar Compounds

Similar Compounds

    (3S)-Oxolane-3-sulfonic acid: The oxidized form of (3S)-Oxolane-3-sulfonyl chloride.

    (3S)-Oxolane-3-sulfonamide: Formed by the reaction of this compound with amines.

    (3S)-Oxolane-3-sulfonate esters: Formed by the reaction with alcohols.

Uniqueness

This compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis. Additionally, the stereochemistry of the compound can influence the reactivity and selectivity of the reactions it undergoes, providing opportunities for the development of stereoselective synthetic methodologies.

Properties

IUPAC Name

(3S)-oxolane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZIUOJNVVIOEY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275741
Record name (3S)-Tetrahydro-3-furansulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351345-64-6
Record name (3S)-Tetrahydro-3-furansulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351345-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-Tetrahydro-3-furansulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-oxolane-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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